tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate” is an organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.8 . It is typically in the form of an oil .
Synthesis Analysis
The synthesis of “this compound” involves two steps :Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.155±0.06 g/cm3 and a predicted boiling point of 396.5±42.0 °C . It is typically in the form of an oil .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of various tert-butyl piperazine-1-carboxylate derivatives have been a focal point in chemical research. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through a condensation reaction and characterized by spectroscopic methods and single-crystal X-ray diffraction, showcasing its potential in crystallography and molecular structure studies (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
- The crystal and molecular structure of various tert-butyl piperazine-1-carboxylate compounds have been extensively studied. For example, the structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was determined, providing insights into bond lengths, angles, and crystal packing, which is crucial for understanding the compound's chemical behavior (Mamat et al., 2012).
Biological Applications
- Tert-butyl piperazine-1-carboxylate derivatives have been evaluated for their biological activities. For instance, a study on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate demonstrated moderate antibacterial and antifungal activities, highlighting their potential in pharmacology and as antimicrobial agents (Kulkarni et al., 2016).
Anticorrosive Properties
- Investigations into the anticorrosive properties of tert-butyl piperazine-1-carboxylate derivatives have been conducted, exemplified by a study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, which demonstrated significant inhibition efficiency against corrosion in a specific environment. This suggests applications in materials science and corrosion protection (Praveen et al., 2021).
Chemical Synthesis
- Tert-butyl piperazine-1-carboxylate compounds have been utilized in various chemical synthesis processes. For instance, non-cross-linked polystyrene-supported piperazine was synthesized using tert-butyl piperazine derivatives, facilitating reactions like Knoevenagel condensation under microwave assistance. This illustrates their role in chemical synthesis and catalysis (Yang et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with various receptors and enzymes in the body, influencing numerous biochemical processes .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Biochemical Pathways
Piperazine derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . It is also a CYP2C19 and CYP2D6 inhibitor .
Result of Action
Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere and at temperatures below -20°c for optimal stability .
Properties
IUPAC Name |
tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCGGRDOWINSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743846 | |
Record name | tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-41-5 | |
Record name | tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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